N-(2-fluorophenyl)-3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide
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Overview
Description
N-(2-fluorophenyl)-3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide is a synthetic organic compound that features a fluorophenyl group, an oxazolidinone ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.
Formation of the propanamide moiety: This can be done by reacting the intermediate compound with a suitable acylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Nucleophiles for substitution: NH3, OH-, CN-
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological response. The fluorophenyl group could enhance binding affinity to certain targets, while the oxazolidinone ring might confer stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide
- N-(2-bromophenyl)-3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide
Uniqueness
N-(2-fluorophenyl)-3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens like chlorine or bromine.
Properties
Molecular Formula |
C15H19FN2O4 |
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Molecular Weight |
310.32 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide |
InChI |
InChI=1S/C15H19FN2O4/c1-14(2)15(3,21)18(13(20)22-14)9-8-12(19)17-11-7-5-4-6-10(11)16/h4-7,21H,8-9H2,1-3H3,(H,17,19) |
InChI Key |
UQOQIHHUVWIGFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCC(=O)NC2=CC=CC=C2F)(C)O)C |
Origin of Product |
United States |
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